molecular formula C16H17N5O4S B2533599 2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-15-8

2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2533599
CAS No.: 851969-15-8
M. Wt: 375.4
InChI Key: DFLRKFCCKNZGJP-UHFFFAOYSA-N
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Description

2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that features a thiazole ring fused with a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole and triazole rings, followed by the introduction of the morpholino and nitrophenyl groups. Common reagents used in these reactions include thioamides, hydrazines, and nitrobenzaldehydes. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate ring closure and functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the morpholino group could yield various substituted thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored in preclinical and clinical studies for various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and various thiazole-based drugs.

    Triazole Derivatives: Compounds such as fluconazole and other triazole-based antifungal agents.

Uniqueness

2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity compared to other thiazole or triazole derivatives.

Properties

IUPAC Name

2-methyl-5-[morpholin-4-yl-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S/c1-10-17-16-20(18-10)15(22)14(26-16)13(19-6-8-25-9-7-19)11-2-4-12(5-3-11)21(23)24/h2-5,13,22H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLRKFCCKNZGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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